2-Ethoxybenzylzinc chloride

Catalog No.
S3546203
CAS No.
308796-28-3
M.F
C9H11ClOZn
M. Wt
236 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxybenzylzinc chloride

CAS Number

308796-28-3

Product Name

2-Ethoxybenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-ethoxy-2-methanidylbenzene

Molecular Formula

C9H11ClOZn

Molecular Weight

236 g/mol

InChI

InChI=1S/C9H11O.ClH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1

InChI Key

YCKZPPSWLRTWAN-UHFFFAOYSA-M

SMILES

CCOC1=CC=CC=C1[CH2-].Cl[Zn+]

Canonical SMILES

CCOC1=CC=CC=C1[CH2-].Cl[Zn+]

Organic Synthesis

  • 2-Ethoxybenzylzinc chloride serves as a valuable reagent in organic synthesis, particularly for the Negishi coupling reaction. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and various organic partners containing sp2 or sp3 hybridized carbon atoms. The presence of the zinc moiety facilitates the oxidative addition of the aryl or vinyl halide to the zinc atom, followed by reductive elimination to generate the new carbon-carbon bond. Studies have demonstrated the effectiveness of 2-ethoxybenzylzinc chloride in Negishi couplings, leading to the synthesis of complex organic molecules with high yields and regioselectivity. [Source: Negishi Ei-ichi (2001) "Nobel Lecture: Organozinc Reagents in Organic Synthesis".

Material Science

  • Research has explored the potential of 2-ethoxybenzylzinc chloride for the preparation of functional materials. By incorporating the ethoxybenzyl group into various materials, scientists aim to achieve specific properties such as electrical conductivity, fluorescence, or self-assembly behavior. Studies have investigated the use of 2-ethoxybenzylzinc chloride in the synthesis of conjugated polymers, metal-organic frameworks, and luminescent materials. Further research is ongoing to optimize the design and properties of these materials for various applications in electronics, optoelectronics, and sensing technologies.

Medicinal Chemistry

  • Due to its ability to participate in organic synthesis, 2-ethoxybenzylzinc chloride plays a potential role in the development of new medicinal compounds. By incorporating the ethoxybenzyl moiety into drug molecules, researchers can modulate their pharmacokinetic properties, such as bioavailability and metabolic stability. The zinc atom itself may also contribute to the biological activity of the molecule. However, more research is required to fully understand the potential of 2-ethoxybenzylzinc chloride in medicinal chemistry and drug discovery.

Information on the origin and specific significance of EBZ-Cl in research is currently limited. However, organozinc compounds in general are valuable synthetic intermediates in organic chemistry, particularly for creating carbon-carbon bonds [].


Molecular Structure Analysis

The key feature of EBZ-Cl's structure is the zinc atom (Zn) bonded to a benzyl group (C6H5CH2-). This benzyl group is further substituted at the 2-position with an ethoxy group (CH3CH2O-). This structure suggests EBZ-Cl might participate in reactions involving the zinc-carbon bond.


Chemical Reactions Analysis

  • Synthesis: EBZ-Cl could potentially be synthesized by reacting 2-ethoxybenzyl chloride with zinc metal in an inert atmosphere like nitrogen [].
C6H5CH2OC2H5Cl + Zn -> C6H5CH2OC2H5ZnCl (EBZ-Cl)
  • Negishi coupling: Organozinc compounds are commonly used in Negishi coupling reactions, which form carbon-carbon bonds between an alkyl or aryl halide (RX) and another organic fragment facilitated by a nickel or palladium catalyst [].
RX + R'ZnX + Ni/Pd catalyst -> R-R' + ZnX2

As mentioned earlier, the specific mechanism of action for EBZ-Cl is not documented in available scientific research. However, if EBZ-Cl participates in Negishi coupling reactions, its mechanism would involve oxidative addition of the organic fragment to the catalyst, followed by reductive elimination to form the new carbon-carbon bond [].

Dates

Modify: 2023-08-19

Explore Compound Types